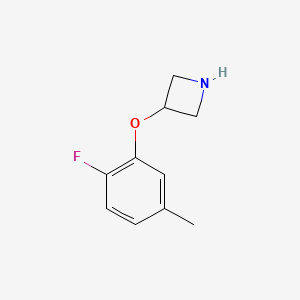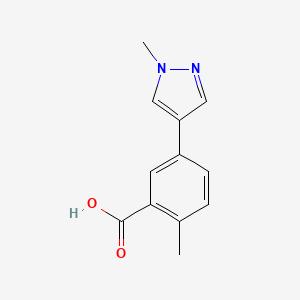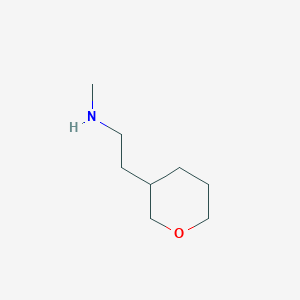![molecular formula C12H8N6O B1400133 6-Phénylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine CAS No. 1374509-55-3](/img/structure/B1400133.png)
6-Phénylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine
Vue d'ensemble
Description
6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine is a chemical compound with the CAS number 1374509-55-3 . It is a part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .
Synthesis Analysis
The compound was synthesized as a part of a new set of small molecules designed to target CDK2 . The synthesis process involved the creation of pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine is complex, featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .Applications De Recherche Scientifique
Agents antiviraux et antitumoraux
En raison de leurs similitudes structurales avec les bases nucléiques, des composés comme la 6-Phénylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine peuvent agir comme des métabolites et peuvent donc être utiles comme agents antiviraux et antitumoraux. Les pyrazolotriazines ont indiqué une activité cytotoxique remarquable contre les cellules de carcinome du côlon, du sein et du poumon .
Activité inhibitrice dans la recherche sur le cancer
Certains composés des classes de pyrazolo[3,4-d]pyrimidine et de pyrazolo[4,3-e][1,2,4] triazine ont montré une activité inhibitrice significative avec de faibles valeurs de CI50, suggérant une utilisation potentielle dans le traitement du cancer en inhibant la croissance des cellules cancéreuses .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[5,1-c][1,2,4]triazines, have been found to exhibit antiviral and antitumor activities . This suggests that the compound may interact with targets involved in viral replication or tumor growth.
Mode of Action
Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines may act as metabolites . This suggests that the compound could interfere with the normal functioning of nucleic acids, thereby inhibiting processes such as DNA replication or RNA transcription.
Biochemical Pathways
Given its potential antiviral and antitumor activities , it may impact pathways related to cell division, growth, and survival.
Analyse Biochimique
Biochemical Properties
6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and survival. Additionally, 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine interacts with nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This compound can also impact gene expression by binding to DNA or RNA, leading to changes in transcriptional activity. Furthermore, 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux .
Molecular Mechanism
At the molecular level, 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and nucleic acids, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by modulating transcription factors or directly interacting with DNA. The compound’s ability to inhibit kinase activity is particularly significant, as it can disrupt signaling cascades that are essential for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity .
Propriétés
IUPAC Name |
10-phenyl-3-oxa-1,4,7,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaen-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O/c13-10-9-12(19-17-10)18-11(16-15-9)8(6-14-18)7-4-2-1-3-5-7/h1-6H,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNLAZWLNKRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)ON=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)


![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)


![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)

![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)

